AC710 was developed through extensive research aimed at identifying new therapeutic agents capable of addressing unmet medical needs. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its potential efficacy and safety profiles.
AC710 falls under the category of synthetic organic compounds. Its classification is based on its molecular structure, pharmacological properties, and the biological targets it interacts with. This classification aids in understanding its potential applications and mechanisms of action.
The synthesis of AC710 involves several key steps, typically employing organic synthesis techniques. Common methods include:
The synthesis process may involve specific reagents and catalysts that facilitate the formation of AC710 from simpler precursors. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
AC710's molecular structure can be represented by its chemical formula, which outlines the arrangement of atoms within the molecule. The structure typically includes various functional groups that contribute to its biological activity.
Key structural data may include bond lengths, angles, and spatial configurations derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These data points are crucial for understanding how AC710 interacts with biological targets.
AC710 undergoes various chemical reactions that are essential for its biological activity. These may include:
The kinetics of these reactions can be studied using techniques such as enzyme assays or binding studies, providing insight into the compound's efficacy and potency.
The mechanism of action of AC710 involves its interaction with specific molecular targets within cells. This interaction can modulate signaling pathways associated with inflammation or immune response.
Quantitative data regarding binding affinities, IC50 values (the concentration required to inhibit 50% of the target activity), and downstream effects on cellular functions are essential for elucidating the mechanism by which AC710 exerts its therapeutic effects.
AC710 exhibits distinct physical properties such as:
Chemical properties include reactivity profiles, stability under various pH conditions, and susceptibility to oxidation or hydrolysis. These properties are vital for predicting how AC710 will behave in biological systems.
AC710 has potential applications in several scientific fields:
The ongoing research into AC710 continues to reveal its potential benefits and applications across various domains within medicine and biology.
The PDGFR kinase family—including FLT3, CSF1R, PDGFRα/β, and KIT—regulates critical processes in cancer and immune dysregulation:
Simultaneous targeting of FLT3 and CSF1R with AC710 addresses intertwined pathological mechanisms:
Table 2: Therapeutic Rationale for Dual FLT3/CSF1R Inhibition
Disease Context | FLT3 Inhibition Effect | CSF1R Inhibition Effect | AC710 Evidence |
---|---|---|---|
AML (FLT3-ITD+) | Direct leukemia cell apoptosis | Depletion of protumor TAMs | Tumor regression at 3-30 mg/kg [1] |
Solid Tumors | Suppression of oncogenic signaling | TAM reprogramming → T cell activation | Not yet clinically validated |
Rheumatoid Arthritis | Minor role | Synovial macrophage depletion → reduced joint damage | Efficacy equivalent to dexamethasone [4] |
AC710 emerged from systematic optimization of lead compound 4, a globally selective PDGFR-family inhibitor with poor pharmacokinetic properties (aqueous solubility <5 μg/mL, bioavailability 9%) [2] [3]. Key design strategies included:
Table 3: Evolution of AC710 from Lead Compound 4
Parameter | Lead 4 | Intermediate 18b | AC710 (22b) |
---|---|---|---|
FLT3 Kd (nM) | 0.7 | 0.5 | 0.5 |
CSF1R Kd (nM) | 8.5 | 0.8 | 1.57 |
Rat Clearance (mL/min/kg) | 47 | 25.8 | 14.0 |
Oral AUC (μM·h) | 0.8 | 4.8 | 10.0 |
Bioavailability (%) | 9 | 20 | 44 |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: